

Introduction: The Strategic Importance of a Privileged Scaffold

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Compound of Interest

Compound Name: **4-(Piperidin-1-yl)butan-2-one**

Cat. No.: **B3379580**

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In the landscape of modern medicinal chemistry and organic synthesis, certain molecular frameworks consistently reappear in successful drug candidates and complex molecular architectures. The piperidine ring is one such "privileged structure," prized for its ability to confer favorable pharmacokinetic properties, including enhanced membrane permeability, metabolic stability, and receptor binding affinity.^{[1][2]} **4-(Piperidin-1-yl)butan-2-one** (CAS No: 16635-03-3) is a quintessential embodiment of this principle, merging the versatile piperidine scaffold with a reactive ketone functional group. This combination renders it a highly valuable and versatile synthetic intermediate.^[1]

This technical guide provides an in-depth analysis of **4-(Piperidin-1-yl)butan-2-one** for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its chemical behavior, the logic of its synthetic pathways, and its strategic application in the synthesis of biologically active molecules.

Molecular Structure and Chemical Identity

The structure of **4-(Piperidin-1-yl)butan-2-one** consists of a saturated six-membered piperidine heterocycle linked through its nitrogen atom to the fourth carbon of a butan-2-one chain.^{[1][3]} This seemingly simple arrangement is key to its utility, providing a tertiary amine, a ketone carbonyl group, and a flexible aliphatic spacer.

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```

Physicochemical and Spectroscopic Data Summary

The fundamental properties of this compound are summarized below. This data is critical for designing reaction conditions, purification strategies, and analytical methods.

Property	Value	Source(s)
CAS Number	16635-03-3	[1] [4] [5] [6]
Molecular Formula	C ₉ H ₁₇ NO	[1] [4] [5] [6]
Molecular Weight	155.24 g/mol	[1] [4] [5]
IUPAC Name	4-(piperidin-1-yl)butan-2-one	[1] [4]
Appearance	Liquid	
Boiling Point	236.4°C at 760 mmHg	[7]
Density	0.939 g/cm ³	[7]
Flash Point	78.9°C	[7]
InChI Key	MSKZPGQVBNOLON-UHFFFAOYSA-N	[4] [6]

Synthesis and Reactivity: A Tale of Two Functional Groups

The synthetic utility of **4-(piperidin-1-yl)butan-2-one** stems from the distinct reactivity of its two primary functional groups: the nucleophilic tertiary amine and the electrophilic ketone.

Established Synthetic Routes

The most direct and commonly employed synthesis is a classic S_N2 (nucleophilic substitution) reaction.^[1] This method is favored for its reliability and use of readily available starting materials.

- Nucleophilic Substitution: The nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbon of a 4-halobutan-2-one (typically 4-chlorobutan-2-one). The reaction is driven to completion by the inclusion of a base to neutralize the hydrogen halide byproduct.
[\[1\]](#)
- Michael Addition: An alternative route involves the conjugate (or Michael) addition of piperidine to methyl vinyl ketone.^[8] This reaction exemplifies the nucleophilicity of the piperidine nitrogen towards an α,β -unsaturated carbonyl system.

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Chemical Reactivity

The compound's structure allows for a diverse range of subsequent chemical modifications:

- Ketone Reactions: The carbonyl group can undergo reduction to a secondary alcohol using agents like sodium borohydride ($NaBH_4$), or oxidation to a carboxylic acid.^{[1][9]} It can also serve as an electrophilic site for nucleophilic additions (e.g., Grignard reactions) to extend the carbon chain.
- Amine Reactions: While the tertiary amine is less reactive than a primary or secondary amine, it retains basic properties and can be protonated to form quaternary ammonium salts.

Spectroscopic Characterization: Verifying the Structure

Unambiguous structural confirmation is paramount in synthesis. A combination of NMR, IR, and Mass Spectrometry provides a complete picture of the molecule.[\[1\]](#)[\[10\]](#)[\[11\]](#)

- ^{13}C NMR Spectroscopy: The carbon spectrum is highly informative. Key expected signals include the carbonyl carbon (C=O) significantly downfield (around 208-210 ppm), the carbons adjacent to the nitrogen (α -carbons) in the piperidine ring (around 54-58 ppm), and the methyl carbon of the ketone (around 29-31 ppm).[\[1\]](#)
- ^1H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals. Protons on the carbons alpha to the carbonyl group (position 3) would appear as a triplet, while those alpha to the nitrogen (position 4) would also be a triplet. The piperidine ring would exhibit complex multiplets. A sharp singlet integrating to three protons would correspond to the terminal methyl group.
- Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong, sharp absorption band characteristic of a ketone C=O stretch, typically found around 1715-1720 cm^{-1} .[\[12\]](#) The absence of N-H stretching bands (above 3200 cm^{-1}) confirms the tertiary nature of the amine.
- Mass Spectrometry (MS): The molecular ion peak (M^+) would be observed at an m/z of 155, corresponding to the molecular weight.[\[3\]](#)[\[4\]](#) Fragmentation patterns would likely involve cleavage alpha to the nitrogen and the carbonyl group, providing further structural evidence.

Applications in Drug Development and Research

4-(Piperidin-1-yl)butan-2-one is not typically an active pharmaceutical ingredient (API) itself but rather a crucial building block.[\[1\]](#) Its value lies in providing a pre-formed piperidine moiety that can be elaborated into more complex, biologically active molecules.[\[9\]](#)

The piperidine ring it provides is a core component in numerous pharmaceuticals targeting a wide range of conditions, including cancer, Alzheimer's disease, and pain management.[\[1\]](#) Notably, this specific intermediate has been utilized in the synthesis of drugs such as:

- Loperamide: An opioid-receptor agonist used to treat diarrhea.
- Darifenacin: A muscarinic receptor antagonist for treating overactive bladder.
- Fenpiverine: An anticholinergic and antispasmodic agent.[\[1\]](#)

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol details a representative synthesis of **4-(Piperidin-1-yl)butan-2-one**.

Objective: To synthesize **4-(Piperidin-1-yl)butan-2-one** from piperidine and 4-chlorobutan-2-one.

Materials & Equipment:

- Piperidine
- 4-chlorobutan-2-one
- Anhydrous potassium carbonate (K_2CO_3)
- Acetonitrile (anhydrous)
- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating mantle
- Standard glassware for work-up (separatory funnel, beakers)
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous potassium carbonate (1.2 equivalents). This base is crucial for

scavenging the HCl byproduct, preventing protonation of the piperidine nucleophile and driving the reaction forward.[\[1\]](#)

- Reagent Addition: Add anhydrous acetonitrile (100 mL) to the flask, followed by piperidine (1.0 equivalent). Stir the suspension.
- Initiation: Slowly add 4-chlorobutan-2-one (1.05 equivalents) to the stirring suspension at room temperature. An initial exotherm may be observed. The slight excess of the alkyl halide ensures complete consumption of the more valuable starting amine.
- Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Filter the suspension to remove the inorganic salts (KCl and excess K₂CO₃).
 - Wash the filter cake with a small amount of acetonitrile.
 - Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent.
- Purification: The resulting crude oil is purified by vacuum distillation to yield **4-(Piperidin-1-yl)butan-2-one** as a clear liquid. The reduced pressure is necessary to prevent thermal decomposition at its atmospheric boiling point.
- Characterization: Confirm the identity and purity of the final product using NMR, IR, and MS, comparing the obtained spectra with established data.

Safety and Handling

4-(Piperidin-1-yl)butan-2-one is classified as a hazardous substance and must be handled with appropriate precautions.[\[4\]](#)

- GHS Hazards: The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[\[4\]](#)
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[\[13\]](#) [\[14\]](#)[\[15\]](#)
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents and acids.[\[14\]](#)[\[15\]](#)
- Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste in accordance with local regulations. Do not allow the product to enter drains.[\[15\]](#)

Conclusion

4-(Piperidin-1-yl)butan-2-one is a powerful and versatile intermediate in organic synthesis. Its structure, combining the privileged piperidine scaffold with a reactive ketone handle, provides a reliable entry point for the synthesis of a wide array of complex and pharmacologically relevant molecules. A thorough understanding of its properties, synthetic routes, and reactivity is essential for any scientist seeking to leverage its potential in research and development.

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